N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
Description
This compound features a pyrimidin-5-yl core substituted with a thioether-linked naphthalen-1-ylacetamide moiety and a 4-methylbenzamide group. The naphthalene and benzamide groups may enhance hydrophobic interactions in target binding, while the thioether bridge could influence metabolic stability compared to oxygen or carbon analogs. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) likely underpin its structural elucidation, as this tool is standard for small-molecule analysis .
Properties
CAS No. |
872597-51-8 |
|---|---|
Molecular Formula |
C24H21N5O3S |
Molecular Weight |
459.52 |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H21N5O3S/c1-14-9-11-16(12-10-14)22(31)27-20-21(25)28-24(29-23(20)32)33-13-19(30)26-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
JHQSMXXAHMMIPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide, identified by its CAS number 868225-40-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a pyrimidine ring, a naphthalene moiety, and a benzamide group. Its molecular formula is with a molecular weight of 451.5 g/mol. The presence of sulfur and nitrogen in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. It is known to interact with the active sites of enzymes, disrupting their function and thereby influencing cellular signaling pathways. This inhibition can lead to effects such as:
- Modulation of Cell Growth : By interfering with pathways responsible for cell proliferation.
- Inhibition of Tumor Cell Growth : Targeting cancer cell lines through specific enzyme inhibition.
Inhibitory Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes:
| Compound | Target Enzyme | Inhibition Constant (K(i)) | IC50 (μM) |
|---|---|---|---|
| Compound 2 | GAR Tfase | 0.50 | 6.0 |
| Naphthalene derivative | AICAR Tfase | >100 | Not applicable |
These findings suggest that the compound may act as a selective inhibitor, particularly against the glycinamide ribonucleotide transformylase (GAR Tfase), which is crucial in purine metabolism .
Anticancer Activity
A series of studies have demonstrated the anticancer properties of related compounds. For example, certain derivatives showed high antiproliferative activity against multiple human tumor cell lines, indicating that structural modifications can enhance biological efficacy . The mechanisms identified include:
- Microtubule Disruption : Leading to cell cycle arrest.
- Anti-Angiogenic Effects : Reducing tumor blood supply.
Case Studies and Applications
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. For instance:
- Synthesis of Derivatives : Various analogs have been synthesized to explore their biological activity further.
- Evaluation Against Cancer Cell Lines : Testing against different cancer types has revealed varying degrees of effectiveness, suggesting potential for targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key analogs include:
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c from ): These share a pyrimidine core but replace the thioether-naphthalene unit with a benzooxazinone ring, reducing hydrophobicity.
- (R/S)-N-[(stereoisomeric hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives (): These feature tetrahydro-pyrimidinone moieties and phenoxyacetamide groups, emphasizing stereochemical diversity.
Table 1: Structural and Physicochemical Comparison
*LogP estimated via fragment-based methods.
Research Findings and Limitations
- Synthesis Optimization : highlights caesium carbonate as effective for pyrimidine-oxadiazole couplings, a method applicable to the target compound’s thioether formation .
- Contradictions : The thioether in the target compound may confer higher metabolic stability than ethers in 7a-c , but this remains untested.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
